4-(4-Methylpiperazin-1-yl)indoline
Description
4-(4-Methylpiperazin-1-yl)indoline is a nitrogen-containing heterocyclic compound featuring an indoline core substituted with a 4-methylpiperazine moiety at the 4-position. This structure confers unique physicochemical properties, including enhanced solubility and bioavailability compared to simpler indoline derivatives. It is frequently employed as a key intermediate in medicinal chemistry, particularly in the synthesis of compounds targeting neurological and infectious diseases .
Synthetic protocols for this compound often involve coupling reactions between indoline derivatives and 4-methylpiperazine precursors. For example, describes its synthesis via condensation of indole derivatives with 4-((4-methylpiperazin-1-yl)methyl)benzaldehyde under reflux conditions, followed by purification using column chromatography. Analytical characterization typically includes $^{13}\text{C}$ NMR (δ 28.4–155.2 ppm) and mass spectrometry (APCI m/z 318.7) .
Properties
Molecular Formula |
C13H19N3 |
|---|---|
Molecular Weight |
217.31 g/mol |
IUPAC Name |
4-(4-methylpiperazin-1-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C13H19N3/c1-15-7-9-16(10-8-15)13-4-2-3-12-11(13)5-6-14-12/h2-4,14H,5-10H2,1H3 |
InChI Key |
RVIGZWSBWRORIF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CCN(CC1)C2=CC=CC3=C2CCN3 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Variations in Piperazine-Linked Indolines
The biological and chemical profiles of 4-(4-methylpiperazin-1-yl)indoline are strongly influenced by substituent modifications. Key analogs include:
Key Observations :
- Bioactivity : The presence of a methyl group on the piperazine ring (as in this compound) enhances metabolic stability compared to unsubstituted piperazine analogs like 4-(piperazin-1-yl)indoline .
- Solubility : Compounds with flexible linkers (e.g., –CH$_2$– in 4-[(4-methylpiperazin-1-yl)methyl]aniline) exhibit improved aqueous solubility over rigid analogs like 4-(4-methylpiperazin-1-yl)pyrimidin-2-amine .
- Binding Affinity : Steric effects from substituents (e.g., methyl groups) influence receptor interactions. For instance, 4-(4-methylpiperazin-1-yl)aniline shows higher anti-prion activity than its 3-substituted counterpart (3-(4-methylpiperazin-1-yl)aniline) due to optimized spatial orientation .
Pharmacological Analogues in Drug Development
Several derivatives of this compound have advanced into preclinical studies:
- Triazine Derivatives: Compounds like 4-((2-isopropylphenoxy)methyl)-6-(4-methylpiperazin-1-yl)-1,3,5-triazin-2-amine (MW 354.4) demonstrate potent 5-HT$6$ receptor antagonism, with IC${50}$ values < 10 nM. These analogs leverage the piperazine moiety for improved blood-brain barrier penetration .
- Quinoline Hybrids: 6-Chloro-2-(4-methylpiperazin-1-yl)-4-(piperidin-1-yl)quinoline (MW 386.9) exhibits dual activity against malaria and cancer, attributed to synergistic interactions between the quinoline core and piperazine side chain .
Physicochemical and Structural Insights
- Crystallography : The crystal structure of 5-methyl-3,3-bis(4-methylpiperazin-1-yl)-indolin-2-one (C${26}$H${43}$N$_7$O) reveals chair conformations of piperazine rings and intermolecular C–H⋯O interactions stabilizing the lattice .
- LogP Values : this compound has a calculated LogP of ~2.1, indicating moderate lipophilicity. Derivatives with bulkier substituents (e.g., tert-butyl groups) show higher LogP (>3.5), affecting membrane permeability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
